(2S)-1-tert-Butoxypropan-2-ol (CAS 136656-76-3) is a highly enantiopure, orthogonally protected chiral building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs) and complex organic molecules. As the (S)-enantiomer of propylene glycol mono-tert-butyl ether, it provides a stable, easily processable secondary alcohol paired with a selectively cleavable tert-butyl ether at the primary carbon [1]. Its primary procurement value lies in its role as a stereocenter-defining precursor, offering superior process safety and handling characteristics compared to volatile chiral epoxides, while enabling precise stereochemical control and orthogonal reactivity in multi-step pharmaceutical manufacturing [2].
Substituting (2S)-1-tert-butoxypropan-2-ol with its racemic counterpart (CAS 57018-52-7) or alternative protecting groups fundamentally compromises API synthesis workflows . Racemic substitution necessitates costly downstream chiral resolution, which introduces unacceptable batch-to-batch variability and limits theoretical yield to 50% in standard kinetic resolutions, drastically increasing the cost per kilogram of the final API [1]. Furthermore, replacing the tert-butyl group with a smaller, more common ether (such as a methyl ether) prevents orthogonal deprotection; tert-butyl ethers can be selectively cleaved under mild acidic conditions without disrupting sensitive functional groups, whereas methyl ethers require harsh, corrosive Lewis acids that often degrade complex pharmaceutical intermediates [2].
In large-scale chiral synthesis, the choice of the C3 synthon drastically impacts facility requirements. (2S)-1-tert-butoxypropan-2-ol is a stable liquid with a boiling point of 155.3 °C and a flash point of 49.7 °C . In contrast, the alternative synthon (S)-propylene oxide is highly volatile (boiling point 34 °C) and extremely flammable (flash point -37 °C) [1]. Utilizing the tert-butoxy derivative eliminates the need for specialized pressurized reactors and cryogenic cooling systems, significantly reducing capital expenditure and operational risk during API scale-up [2].
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | (2S)-1-tert-butoxypropan-2-ol: BP 155.3 °C, FP 49.7 °C |
| Comparator Or Baseline | (S)-Propylene oxide: BP 34 °C, FP -37 °C |
| Quantified Difference | +121.3 °C higher boiling point; +86.7 °C higher flash point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Eliminates the need for pressurized, cryogenic reactor infrastructure, enabling safer and more cost-effective large-scale procurement and manufacturing.
The tert-butyl protecting group on (2S)-1-tert-butoxypropan-2-ol offers critical orthogonal reactivity compared to standard methyl ethers (e.g., (S)-1-methoxy-2-propanol). The tert-butyl ether can be quantitatively cleaved using mild acids like trifluoroacetic acid (TFA) at ambient temperatures (20–25 °C) [1]. Conversely, deprotecting a methyl ether requires harsh Lewis acids such as boron tribromide (BBr3) at cryogenic temperatures (-78 °C), which frequently causes side reactions or degradation of sensitive functional groups in late-stage API intermediates [2]. This mild deprotection profile ensures higher overall yields and fewer purification steps in complex syntheses[3].
| Evidence Dimension | Deprotection Conditions |
| Target Compound Data | tert-Butyl ether: Mild acid (TFA), 20–25 °C |
| Comparator Or Baseline | Methyl ether: Strong Lewis acid (BBr3), -78 °C |
| Quantified Difference | Avoidance of cryogenic temperatures and corrosive Lewis acids |
| Conditions | Late-stage primary alcohol unmasking |
Allows for the selective unmasking of the primary alcohol without destroying sensitive functional groups, preserving yield in high-value API synthesis.
Procuring enantiopure (2S)-1-tert-butoxypropan-2-ol (>99% ee) directly bypasses the severe inefficiencies of using the racemic mixture (CAS 57018-52-7). Standard kinetic resolution of the racemate inherently limits the theoretical yield of the desired enantiomer to 50%, generating 50% chemical waste [1]. While dynamic kinetic resolution (DKR) can improve this, it requires expensive ruthenium catalysts and specialized enzymes (e.g., Novozyme 435), adding significant raw material costs and cycle time [2]. Direct procurement of the (2S)-enantiomer ensures 100% theoretical atom economy for the chiral building block, streamlining the synthetic route and doubling effective throughput [3].
| Evidence Dimension | Theoretical Yield of Desired Enantiomer |
| Target Compound Data | (2S)-1-tert-butoxypropan-2-ol direct procurement: 100% theoretical yield |
| Comparator Or Baseline | Racemic 1-tert-butoxy-2-propanol via kinetic resolution: Max 50% theoretical yield |
| Quantified Difference | +50% absolute increase in theoretical material retention |
| Conditions | Chiral building block incorporation in API synthesis |
Directly reduces raw material waste by half and eliminates the need for expensive enzymatic resolution steps, lowering the overall cost of goods sold (COGS).
Due to its mild deprotection profile and high enantiopurity, this compound is ideal for installing chiral side chains in complex pharmaceuticals (such as specific glucokinase activators or beta-blockers). It allows chemists to build the molecular framework and selectively unmask the primary alcohol at the final stage without degrading the API core [1].
Acts as a safer, easily handled alternative to highly volatile and mutagenic (S)-propylene oxide during industrial scale-up. Its high boiling point (155.3 °C) allows for standard reactor processing without the need for pressurized or cryogenic infrastructure, making it a preferred choice for contract manufacturing organizations (CMOs).
Serves as a reliable C3 chiral synthon in the total synthesis of complex natural products and peptidomimetics, where precise stereochemical control and orthogonal protecting group strategies are strictly required to navigate multi-step synthetic routes [2].